molecular formula C6H9F2N B1404561 5,5-Difluoro-2-azaspiro[3.3]heptane CAS No. 1330765-36-0

5,5-Difluoro-2-azaspiro[3.3]heptane

Cat. No. B1404561
M. Wt: 133.14 g/mol
InChI Key: NZYYXJQEQOFFFW-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C6H9F2N . It has a molecular weight of 133.139 Da . The compound is often associated with trifluoroacetic acid .


Molecular Structure Analysis

The InChI code for 5,5-Difluoro-2-azaspiro[3.3]heptane is 1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is typically stored in a refrigerator . The compound is often found in the form of an oil .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Azaspirocycles : Research by Guerot et al. (2011) highlights the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants, using efficient sequences. These building blocks are significant for drug discovery.

  • Synthesis of Amino Acids Analogues : Radchenko, Grygorenko, and Komarov (2010) developed the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives, adding to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).

  • Medicinal Chemistry Applications : A study by Degorce, Bodnarchuk, and Scott (2019) analyzed azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry, noting significant changes in molecular properties such as logD (Degorce et al., 2019).

  • Improved Synthesis and Properties : Research led by van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting its increased stability and solubility, which expands its utility in various reaction conditions (van der Haas et al., 2017).

Chemical Transformations and Applications

  • Aryl Azide Rearrangement : Andersson et al. (2017) studied the photolysis of ethyl 3-azido-4,6-difluorobenzoate leading to ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, revealing insights into photochemical rearrangement mechanisms (Andersson et al., 2017).

  • Synthesis of Fluorinated Piperidine Analogues : Chernykh et al. (2016) reported on the synthesis of fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold, showcasing their potential in drug design due to various patterns of fluorine substitution (Chernykh et al., 2016).

  • Diversity-Oriented Synthesis of Azaspirocycles : Wipf, Stephenson, and Walczak (2004) developed a rapid access to diverse 5-azaspiro[2.4]heptanes, which are crucial scaffolds in drug discovery, through multicomponent condensation and subsequent transformations (Wipf et al., 2004).

Safety And Hazards

The safety information for 5,5-Difluoro-2-azaspiro[3.3]heptane includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Azaspiro[3.3]heptanes, including 5,5-Difluoro-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Future research may focus on overcoming these challenges and exploring the potential of this class of compounds in drug discovery.

properties

IUPAC Name

7,7-difluoro-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYXJQEQOFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C12CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-2-azaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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